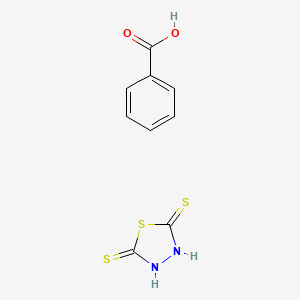
Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione is a compound that combines the structural features of benzoic acid and 1,3,4-thiadiazolidine-2,5-dithione Benzoic acid is a simple aromatic carboxylic acid, while 1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of benzoic acid derivatives with 1,3,4-thiadiazolidine-2,5-dithione. One common method is the condensation reaction between benzoic acid and 1,3,4-thiadiazolidine-2,5-dithione under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of polymers, lubricants, and other industrial materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of benzoic acid;1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets and pathways in biological systems. The sulfur and nitrogen atoms in the thiadiazolidine ring can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the aromatic ring of benzoic acid can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoic acid;1,3,4-thiadiazolidine-2,5-dithione include:
1,3,4-Thiadiazolidine-2-thione: Another thiadiazole derivative with similar structural features but different chemical properties.
Benzoic acid derivatives: Compounds like salicylic acid and para-aminobenzoic acid, which share the benzoic acid core but have different functional groups attached
Uniqueness
The presence of both sulfur and nitrogen atoms in the thiadiazolidine ring adds to its versatility in forming coordination complexes and participating in various chemical reactions .
Properties
Molecular Formula |
C9H8N2O2S3 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
benzoic acid;1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C7H6O2.C2H2N2S3/c8-7(9)6-4-2-1-3-5-6;5-1-3-4-2(6)7-1/h1-5H,(H,8,9);(H,3,5)(H,4,6) |
InChI Key |
GSKKZECXTIAYEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1(=S)NNC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


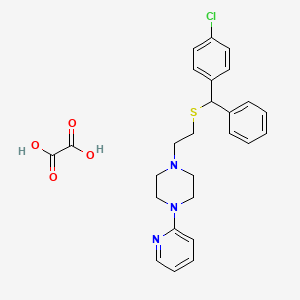
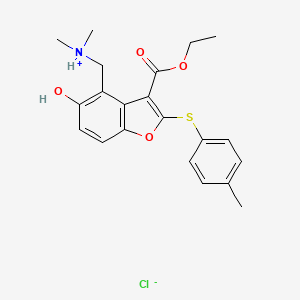
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
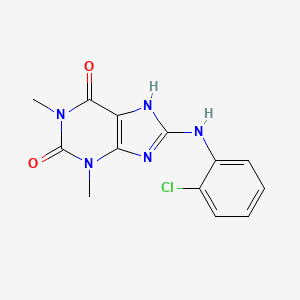


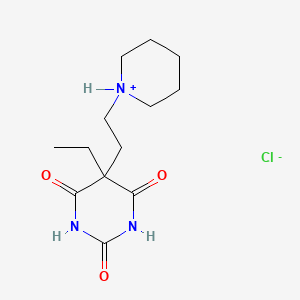

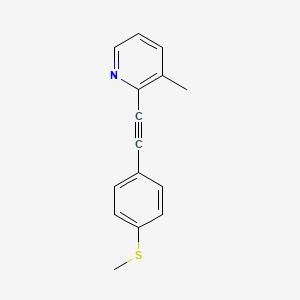
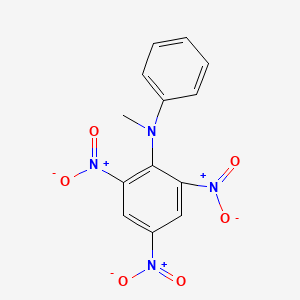
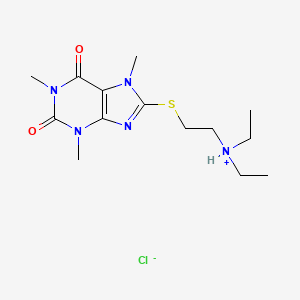
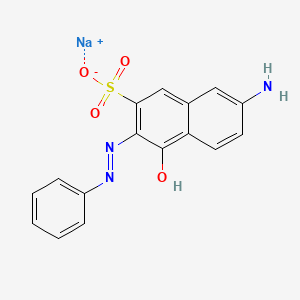
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
